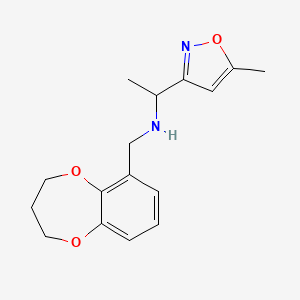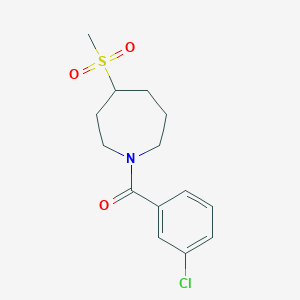![molecular formula C13H15BrN2O3S B7050323 5-bromo-N,2-dimethyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide](/img/structure/B7050323.png)
5-bromo-N,2-dimethyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N,2-dimethyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide is a complex organic compound that features a bromine atom, a dimethyl group, and an oxazole ring
Preparation Methods
The synthesis of 5-bromo-N,2-dimethyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide typically involves multiple steps. One common synthetic route includes the bromination of a suitable precursor, followed by sulfonamide formation and subsequent introduction of the oxazole ring. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the process while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom can be substituted with other groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-bromo-N,2-dimethyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 5-bromo-N,2-dimethyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and oxazole ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition or activation of specific enzymes, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar compounds include other sulfonamides and oxazole derivatives. Compared to these, 5-bromo-N,2-dimethyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Some similar compounds are:
- 5-bromo-2,3-dimethoxy-6-methyl-1,4-benzenesulfonamide
- N-(3-methyl-1,2-oxazol-5-yl)-2,4-dimethylbenzenesulfonamide
These compounds share structural similarities but differ in their functional groups and overall reactivity, making each one suitable for different applications.
Properties
IUPAC Name |
5-bromo-N,2-dimethyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O3S/c1-9-4-5-11(14)7-13(9)20(17,18)16(3)8-12-6-10(2)15-19-12/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXYPTFYWYZVJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)S(=O)(=O)N(C)CC2=CC(=NO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5S,7R)-10,10-dimethyl-4-[(1-phenyltetrazol-5-yl)methyl]-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decane 3,3-dioxide](/img/structure/B7050251.png)
![(5-Fluoropyridin-2-yl)-[4-(6-methyl-2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B7050267.png)

![[1-(3-Fluorophenyl)cyclobutyl]-(4-methylsulfonylazepan-1-yl)methanone](/img/structure/B7050274.png)

![[4-[(5-Chloro-2-methoxyphenyl)methyl]piperazin-1-yl]-(1-hydroxycyclobutyl)methanone](/img/structure/B7050289.png)
![[4-(1-Hydroxycyclobutanecarbonyl)piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B7050294.png)
![1-[2-(5-ethyl-1H-1,2,4-triazol-3-yl)morpholin-4-yl]-2-(furan-3-yl)ethanone](/img/structure/B7050297.png)
![N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B7050309.png)
![3-Oxo-3-[4-[4-(trifluoromethyl)phenyl]piperazin-1-yl]propanamide](/img/structure/B7050313.png)
![N-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide](/img/structure/B7050333.png)
![8-bromo-N-[(1-cyclopropyltetrazol-5-yl)methyl]-3,4-dihydro-2H-chromen-4-amine](/img/structure/B7050341.png)
![N-[4-(4-fluorophenyl)sulfonylphenyl]-1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxamide](/img/structure/B7050344.png)
